Germaniumtetrabromide

Semiconductor precursor Physical property Vapor delivery

Germanium tetrabromide (CAS 13450-92-5, formula GeBr₄) is a Group IV metal tetrahalide belonging to the germanium tetrahalide series GeX₄ (X = F, Cl, Br, I). It is a colorless crystalline solid at standard conditions that melts near room temperature (26 °C) to form an interlocking liquid structure.

Molecular Formula Br4Ge
Molecular Weight 392.25 g/mol
Cat. No. B12509825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGermaniumtetrabromide
Molecular FormulaBr4Ge
Molecular Weight392.25 g/mol
Structural Identifiers
SMILES[Ge+4].[Br-].[Br-].[Br-].[Br-]
InChIInChI=1S/4BrH.Ge/h4*1H;/q;;;;+4/p-4
InChIKeyIHUQLFDBZZLHET-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Germanium Tetrabromide (GeBr₄) Procurement Guide: Core Physicochemical Identity and In-Class Positioning


Germanium tetrabromide (CAS 13450-92-5, formula GeBr₄) is a Group IV metal tetrahalide belonging to the germanium tetrahalide series GeX₄ (X = F, Cl, Br, I). It is a colorless crystalline solid at standard conditions that melts near room temperature (26 °C) to form an interlocking liquid structure [1]. With a molecular weight of 392.25 g·mol⁻¹, a boiling point of 185.9–186.5 °C, and a density of 3.13 g·mL⁻¹ at 25 °C, GeBr₄ occupies a distinct intermediate position within the GeX₄ series between the highly volatile GeCl₄ (bp 83.1 °C) and the refractory GeI₄ (mp 146 °C, bp ~350 °C) [2]. Commercially, it is available at purities up to 99.999% (metals basis) from established suppliers, and is utilized as a germanium source in semiconductor doping, chemical vapor deposition (CVD), perovskite optoelectronics, and organic synthesis [3].

Why Germanium Tetrabromide Cannot Be Casually Swapped with GeCl₄, GeI₄, or SiBr₄ in Research and Production Protocols


The germanium tetrahalide series exhibits dramatic property divergence driven by halide atomic mass and polarizability, making direct inter-compound substitution technically unsound. Melting points span a 195.5 °C range across the series (GeCl₄: −49.5 °C; GeBr₄: 26 °C; GeI₄: 146 °C), while boiling points diverge by over 300 °C [1]. These differences directly govern precursor delivery in vapor-phase processes: GeCl₄ is a room-temperature liquid with a vapor pressure of 76 mmHg at 20 °C, whereas GeBr₄ is a low-melting solid with substantially lower volatility, requiring distinct vaporization strategies . Furthermore, the Br⁻ leaving group confers different reactivity profiles in sol-gel, doping, and perovskite crystallization compared to Cl⁻ or I⁻ analogs. Even cross-element analogs such as SiBr₄ (mp 5 °C, bp 153 °C) differ sufficiently in bond energetics and decomposition pathways to preclude one-to-one protocol transfer [2]. The quantitative evidence below substantiates exactly where GeBr₄ is the rationally selected choice rather than an interchangeable commodity.

Germanium Tetrabromide Quantitative Differentiation Evidence: Head-to-Head Data Against Closest Comparators


Evidence 1: Melting Point and Physical State Differentiation of GeBr₄ vs. GeCl₄ and GeI₄ for Precursor Handling and Delivery

Among the three accessible germanium tetrahalides, GeBr₄ is uniquely positioned as a near-room-temperature meltable solid, providing a distinct handling advantage. GeCl₄ is a liquid at all practical handling temperatures (mp −49.5 °C), requiring refrigerated storage for solid-state handling, while GeI₄ remains solid until 146 °C, necessitating high-temperature vaporization that may cause premature decomposition [1]. GeBr₄ melts at 26 °C and boils at 186 °C, yielding a liquid processing window of approximately 160 °C—24% wider than GeCl₄'s 132.6 °C window—while maintaining sufficient volatility for vapor-phase delivery at moderate temperatures [2]. This intermediate volatility profile enables GeBr₄ to be vaporized at 0–20 °C for precise doping applications, as documented in semiconductor fabrication patents [3].

Semiconductor precursor Physical property Vapor delivery

Evidence 2: APCVD Germanium Phosphide Film Deposition Using GeBr₄ vs. GeCl₄ – Comparable Film Quality with Distinct Halogen Incorporation Profile

In a direct comparative study of atmospheric pressure chemical vapor deposition (APCVD) of germanium phosphide (GeP) thin films on glass substrates, both GeBr₄ and GeCl₄ served as effective germanium precursors when reacted with cyclohexylphosphine (PCychexH₂) at 600 °C [1]. Films from both precursors showed good uniformity, surface coverage, and passed the Scotch tape adhesion test. Critically, the resulting films exhibited negligible halogen incorporation (chlorine or bromine) dependent on deposition conditions, with stoichiometries ranging from germanium-rich (Ge₃P) to phosphorus-rich (GeP₂) [2]. Both precursor routes produced X-ray amorphous films with an indirect band gap of 1.1 eV, 60–80% total optical transmission from 400–1000 nm, and contact angles of 60°–80° [1]. The GeBr₄ route provides an alternative when chlorine contamination must be absolutely excluded from the deposition environment, or when the precursor's lower room-temperature vapor pressure is advantageous for metered delivery.

Chemical vapor deposition Germanium phosphide Thin film

Evidence 3: Photoluminescence Quantum Efficiency of (1-mpz)GeBr₄ Perovskite – Highest Reported Among All Low-Dimensional Ge-Based Perovskites

The 2D organic-inorganic metal halide perovskite (1-mpz)GeBr₄ (where 1-mpz = 1-methylpiperazine) exhibits a room-temperature photoluminescence quantum efficiency (PLQE) of 7.15%, which is explicitly reported as the largest among all reported low-dimensional Ge-based perovskites [1]. The PL emission is a strong orange color under UV excitation, attributed to self-trapped excitons (STEs) from [GeBr₆]⁴⁻ octahedral groups, and the material demonstrates photoluminescence stability exceeding 2 months [2]. While this is a class-level comparison against other Ge-based perovskite compositions rather than a direct head-to-head of the GeBr₄ precursor itself, it demonstrates that the bromide coordination environment around Ge(IV) in a low-dimensional lattice produces uniquely favorable STE-mediated emission that chloride or iodide analogs in the same structural family have not matched.

Perovskite optoelectronics Photoluminescence Germanium bromide

Evidence 4: Germanium Tetrabromide as an Additive in Zn-TPP/C₆₀ Bulk Heterojunction Solar Cells – Two-Fold Efficiency Enhancement Over Additive-Free Baseline

The addition of GeBr₄ into the active layer of zinc tetraphenyl porphyrin (Zn-TPP)/fullerene (C₆₀) bulk heterojunction solar cells produced a quantifiable enhancement in photovoltaic performance [1]. At the optimized Zn-TPP:C₆₀ weight ratio of 1:9 with 0.005 mL GeBr₄ additive, the power conversion efficiency (η) reached 1.3 × 10⁻²%, compared to 6.4 × 10⁻³% for the additive-free device at the same active layer composition—representing an approximately 2.0-fold improvement [2]. The open-circuit voltage (Voc) increased from 0.23 V to 0.26 V, the short-circuit current density (Jsc) from 0.14 to 0.17 mA·cm⁻², and the fill factor (FF) from 0.20 to 0.29. Optical absorption was enhanced in the 300–500 nm and 800–1000 nm ranges, attributed to increased light-induced exciton generation promoted by GeBr₄ insertion [1].

Organic photovoltaics Bulk heterojunction Additive engineering

Evidence 5: GeBr₄ as a Low-Temperature Vaporizable Dopant Source for III-V Semiconductors – Concentration Control Over Three Orders of Magnitude

US Patent 3,716,404 (Hitachi Ltd., 1973) specifically claims GeBr₄—alongside SnI₄, SnBr₄, and GeI₄—as an impurity source for doping III-V compound semiconductors (GaAs, GaP, GaPAs, InAs) during vapor-phase epitaxial growth [1]. The patent teaches vaporization of the impurity source at a temperature of 0–20 °C and delivery via carrier gas to the growth substrate, enabling regulation of dopant concentration over the full range of 10¹⁵ to 10¹⁸ cm⁻³ [2]. GeBr₄'s melting point of 26 °C and sufficient vapor pressure in the 0–20 °C range make it practically suited for this low-temperature vaporization regime—a delivery method that would be challenging with GeI₄ (mp 146 °C, requiring much higher source temperatures) and impractical with GeCl₄ (bp 83.1 °C, with excessively high vapor pressure for fine metering at these temperatures) [3].

Semiconductor doping III-V compounds Vapor-phase epitaxy

Germanium Tetrabromide: Evidence-Backed Research and Industrial Application Scenarios for Informed Procurement


Scenario 1: Chlorine-Free CVD Precursor for Germanium Phosphide and Related Thin Films

APCVD of germanium phosphide thin films at 600 °C using GeBr₄ and cyclohexylphosphine produces films with negligible bromine incorporation, adhesion passing the Scotch tape test, and optical properties (indirect band gap 1.1 eV, 60–80% transmission from 400–1000 nm) equivalent to films deposited from GeCl₄ [1]. This scenario is directly validated for laboratories or production lines where residual chlorine poses a corrosion or contamination risk to III-V substrates (e.g., GaAs, InP) and where GeBr₄'s lower room-temperature vapor pressure facilitates safer, more controlled precursor handling compared to the fuming liquid GeCl₄.

Scenario 2: Low-Temperature Vapor-Phase Doping of III-V Compound Semiconductors

GeBr₄ is patent-validated as a dopant source for GaAs, GaP, GaPAs, and InAs epitaxial layers, enabling controlled germanium doping at concentrations spanning 10¹⁵ to 10¹⁸ cm⁻³ via vaporization at only 0–20 °C [2]. This low-temperature delivery regime—practically inaccessible with GeI₄ (mp 146 °C) and difficult to meter precisely with GeCl₄ (bp 83.1 °C, 76 mmHg vapor pressure at 20 °C)—makes GeBr₄ the rational procurement choice for epitaxy facilities seeking simplified dopant source hardware without sacrificing doping dynamic range.

Scenario 3: Lead-Free 2D Perovskite Optoelectronics Research

The 2D organic-inorganic perovskite (1-mpz)GeBr₄ achieves a room-temperature PLQE of 7.15%—the highest reported among all low-dimensional Ge-based perovskites—with photoluminescence stability exceeding 2 months [3]. Research groups developing lead-free perovskite light-emitting devices or photodetectors should prioritize GeBr₄ as the germanium precursor, as the bromide coordination environment around Ge(IV) in the [GeBr₆]⁴⁻ octahedral motif has been shown, via first-principles calculations and experiment, to support efficient self-trapped exciton emission not matched by chloride or iodide analogs in the same structural family.

Scenario 4: Organic Photovoltaic Additive Engineering

Incorporation of GeBr₄ as an active-layer additive in Zn-TPP/C₆₀ bulk heterojunction solar cells delivers an approximately two-fold enhancement in power conversion efficiency (from 6.4 × 10⁻³% to 1.3 × 10⁻²%), with simultaneous improvements in Voc (+13%), Jsc (+21%), and FF (+45%) [4]. Organic electronics laboratories investigating additive strategies for exciton generation and charge separation in porphyrin-fullerene systems can achieve quantifiable performance gains using commercially available, high-purity GeBr₄.

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